molecular formula C11H15NO2 B13604485 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine

Cat. No.: B13604485
M. Wt: 193.24 g/mol
InChI Key: HCIWYQQTEVSMAX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by a cyclopropane ring attached to an amine group and a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3

InChI Key

HCIWYQQTEVSMAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC2N

Origin of Product

United States

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